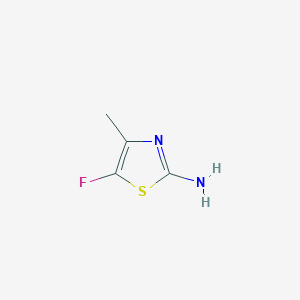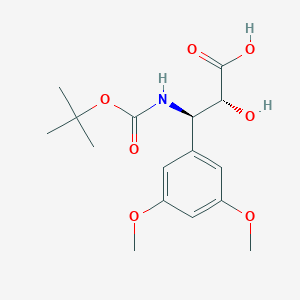
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Overview
Description
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1189996-39-1. It has a molecular weight of 219.66 and its IUPAC name is 2-(2,4-difluorophenyl)pyrrolidine hydrochloride . It is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is 1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H . The average mass is 219.659 Da .Physical And Chemical Properties Analysis
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a solid at room temperature .Scientific Research Applications
Agriculture: Pesticide Development
In agriculture, this compound could be explored for the development of new pesticides. Its fluorinated phenyl group might interact with specific receptors in pests, leading to the development of targeted agrochemicals .
Material Science: OLEDs and Light-Emitting Materials
The compound’s potential use in material science, particularly in the development of organic light-emitting diodes (OLEDs), is significant. Its structural properties could be utilized in creating blue-light emitting Ir (III) complexes, which are essential for high-efficiency OLEDs .
Environmental Science: Pollutant Degradation
Environmental science could benefit from this compound in the degradation of pollutants. Its chemical structure might be reactive towards certain environmental toxins, aiding in their breakdown and neutralization .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride could be used in enzyme inhibition studies. The difluorophenyl group may bind to active sites of enzymes, providing insights into enzyme mechanisms and pathways .
Pharmacology: Drug Interaction Research
This compound could be instrumental in pharmacology for drug interaction research. Its molecular structure allows for the study of binding affinities and interaction kinetics with biological targets, which is crucial for drug development .
Analytical Chemistry: Reference Standards
Analytical chemists might use 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride as a reference standard due to its defined purity and structure. It could help in calibrating instruments and validating analytical methods .
Chemical Engineering: Synthesis of Complex Molecules
Finally, in chemical engineering, this compound can be a precursor in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, leading to a variety of chemical products .
Safety and Hazards
The safety information for 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . This indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and in case of contact with eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride . .
properties
IUPAC Name |
2-(2,4-difluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKRUVNPOLCZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




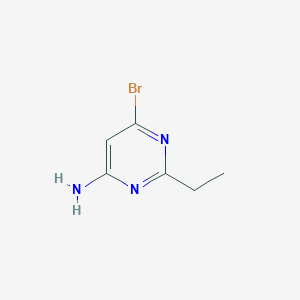


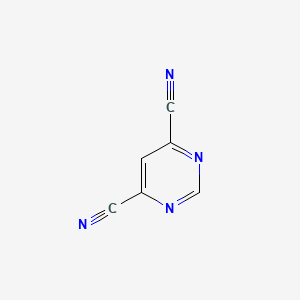
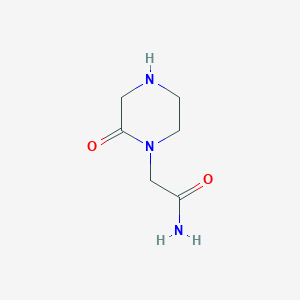

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)
